molecular formula C₄₈H₈₂N₁₈O₁₄S B612529 207113-06-2 CAS No. 207113-06-2

207113-06-2

Cat. No.: B612529
CAS No.: 207113-06-2
M. Wt: 1167.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the Chemical Abstracts Service number 207113-06-2 is known as Smcy HY Peptide (738-746). This peptide is a H2-Db-restricted peptide corresponding to amino acids 738-746 of the Smcy protein. It has a molecular formula of C48H82N18O14S and a molecular weight of 1167.34 .

Scientific Research Applications

Smcy HY Peptide (738-746) has several applications in scientific research:

Safety and Hazards

The compound is for research use only and not for human or veterinary use . In case of contact or ingestion, appropriate safety measures should be taken, including rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Smcy HY Peptide (738-746) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of peptides like Smcy HY Peptide (738-746) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Smcy HY Peptide (738-746) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residue in its sequence .

Common Reagents and Conditions:

    Peptide Bond Formation: Coupling reagents like DIC and HOBt.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products Formed: The primary product formed from these reactions is the Smcy HY Peptide (738-746) itself, with potential modifications depending on the specific reactions performed .

Mechanism of Action

The mechanism of action of Smcy HY Peptide (738-746) involves its binding to H2-Db molecules, a class I major histocompatibility complex (MHC) molecule. This binding facilitates the presentation of the peptide to T-cells, triggering an immune response. The molecular targets include T-cell receptors (TCRs) on cytotoxic T-cells, which recognize the peptide-MHC complex and initiate an immune response .

Comparison with Similar Compounds

    Smcy HY Peptide (739-747): Another peptide derived from the Smcy protein but with a slightly different amino acid sequence.

    Smcy HY Peptide (737-745): Similar in structure but with a different sequence of amino acids.

Uniqueness: Smcy HY Peptide (738-746) is unique due to its specific sequence, which corresponds to amino acids 738-746 of the Smcy protein. This sequence is crucial for its binding affinity to H2-Db molecules and its role in immune recognition .

Properties

CAS No.

207113-06-2

Molecular Formula

C₄₈H₈₂N₁₈O₁₄S

Molecular Weight

1167.34

sequence

One Letter Code: KCSRNRQYL

Origin of Product

United States

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